molecular formula C10H13NO3 B2383397 2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid CAS No. 2222511-79-5

2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid

Cat. No.: B2383397
CAS No.: 2222511-79-5
M. Wt: 195.218
InChI Key: SICDQEMGNLBKTI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine derivative.

    Methoxylation: Introduction of the methoxy group at the 2-position of the pyridine ring.

    Methylation: Addition of methyl groups at the 4, 5, and 6 positions.

    Carboxylation: Introduction of the carboxylic acid group at the 3-position.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence its binding affinity and reactivity with enzymes and receptors. The carboxylic acid group plays a crucial role in its solubility and transport within biological systems .

Comparison with Similar Compounds

2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid can be compared with other similar compounds, such as:

    2-Methoxy-3-methylpyridine-4-carboxylic acid: Differing in the position of the carboxylic acid group.

    4,5,6-Trimethylpyridine-3-carboxylic acid: Lacking the methoxy group.

    2-Methoxy-4,5-dimethylpyridine-3-carboxylic acid: Lacking one methyl group.

These comparisons highlight the unique structural features and reactivity of this compound .

Properties

IUPAC Name

2-methoxy-4,5,6-trimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-5-6(2)8(10(12)13)9(14-4)11-7(5)3/h1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICDQEMGNLBKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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